molecular formula C13H12ClN3O3S B2363811 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 449788-56-1

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2363811
CAS No.: 449788-56-1
M. Wt: 325.77
InChI Key: FHJXYPPMLSCVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12ClN3O3S and its molecular weight is 325.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with neuronal voltage-sensitive sodium and l-type calcium channels .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in the function of these channels .

Biochemical Pathways

The inhibition of mitochondrial respiration has been mentioned as a possible mechanism of toxicity for related compounds .

Result of Action

Related compounds have been suggested to cause some degree of reproductive and developmental failure in mammals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. For instance, related compounds have been described as likely to bioaccumulate in aquatic organisms . This suggests that the presence of the compound in different environments could potentially affect its action and stability.

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C20H24ClN3O3S
Molecular Weight 421.9 g/mol
IUPAC Name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-acetamide
InChI Key MQTOWTVHPKTCRK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds similar to this compound have been shown to protect against oxidative stress in various biological models. For instance, studies on thieno[2,3-c]pyrazole compounds demonstrated their ability to mitigate the toxic effects of 4-nonylphenol on red blood cells in Clarias gariepinus (African catfish), showcasing their antioxidant potential .
  • Anticancer Properties : The compound is explored for its antiproliferative effects against cancer cell lines. Research has indicated that thienopyrazole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cellular signaling pathways . In particular, studies have highlighted their efficacy against HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. The presence of the thieno[3,4-c]pyrazole core suggests potential effectiveness against various pathogens .

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes : Thienopyrazoles are known to inhibit specific enzymes such as phosphodiesterases (PDEs), which play a role in inflammatory responses and other cellular processes.
  • Cellular Signaling Disruption : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Oxidative Stress Reduction : By acting as antioxidants, these compounds can scavenge free radicals and reduce oxidative damage in cells.

Case Studies and Research Findings

A significant study conducted on thieno[2,3-c]pyrazole compounds assessed their protective effects against oxidative damage in fish erythrocytes. Results showed that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to 4-nonylphenol:

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Amino-Carboxamide12 ± 1.03
Thienopyrazole Compound29.1 ± 3.05

This data suggests that thieno[2,3-c]pyrazole compounds can effectively mitigate toxic effects in biological systems .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-8(18)15-13-11-6-21(19,20)7-12(11)16-17(13)10-4-2-3-9(14)5-10/h2-5H,6-7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXYPPMLSCVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.